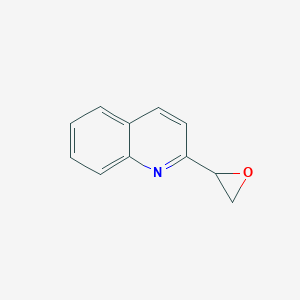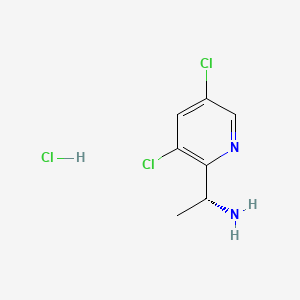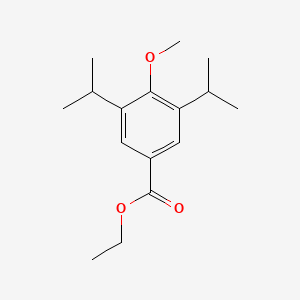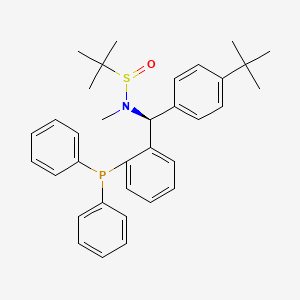
2-(Oxiran-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxiran-2-yl)quinoline is a heterocyclic compound that features both an epoxide and a quinoline ring The quinoline ring is a fused bicyclic structure consisting of a benzene ring and a pyridine ring, while the epoxide is a three-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)quinoline typically involves the formation of the quinoline ring followed by the introduction of the epoxide group. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst. The resulting quinoline can then be epoxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidation: Diols.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer and antiviral properties.
Industry: Used in the development of materials for third-generation photovoltaics and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 2-(Oxiran-2-yl)quinoline involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. The quinoline ring can intercalate with DNA, interfering with replication and transcription .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a wide range of biological activities.
Quinolin-2-one: A derivative with similar structural features but different reactivity.
Phenanthridin-6-one: Another heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness: 2-(Oxiran-2-yl)quinoline is unique due to the presence of both an epoxide and a quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C11H9NO/c1-2-4-9-8(3-1)5-6-10(12-9)11-7-13-11/h1-6,11H,7H2 |
Clé InChI |
ALQQOFUUKNSEKG-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)


![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)

